molecular formula C4H4F3NO B1582578 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile CAS No. 335-08-0

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile

Cat. No. B1582578
CAS RN: 335-08-0
M. Wt: 139.08 g/mol
InChI Key: XDCMNDCKYSQKAX-UHFFFAOYSA-N
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Description

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is a chemical compound with the empirical formula C4H2F6O3 . It is a solid at 20°C and should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and hygroscopic .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,2-Dimethyl-malonic acid monomethyl ester was used as a raw material in one study . The target compound was synthesized by the reactions of fluoridation, hydrolysis, and acidification with an overall yield of 49.6% .


Molecular Structure Analysis

The molecular weight of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is 158.08 . The SMILES string representation of the molecule is OC(=O)C(O)(C(F)(F)F)C(F)(F)F .


Chemical Reactions Analysis

The synthesis of “3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” involves reactions of fluoridation, hydrolysis, and acidification . The influence of time, temperature, amount of SF4 on the fluoridation, and amount of CH2Cl2, the time on the hydrolysis reaction were investigated .


Physical And Chemical Properties Analysis

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is a solid at 20°C . It has a molecular weight of 158.08 and an empirical formula of C4H5F3O3 . It should be stored under inert gas at a temperature between 0-10°C . It is sensitive to heat and hygroscopic .

Scientific Research Applications

Application 1: Synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid

  • Summary of the Application : The compound is used in the synthesis of enantiomerically pure 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acids, which are important chiral building blocks for a series of pharmaceuticals .
  • Methods of Application : A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase was cloned from this bacteria and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring the amidase resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min .

Application 2: Synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid

  • Summary of the Application : The compound is used in the synthesis of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which is a potent intermediate for the synthesis of a number of fine chemicals and pharmaceuticals .
  • Methods of Application : A novel S-enantioselective amidase acting on 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide was purified from Arthrobacter sp. S-2 . The gene coding S-amidase was cloned from the genomic DNA of Arthrobacter sp. S-2 and expressed in an Escherichia coli host .
  • Results or Outcomes : The purified recombinant S-amidase was used in the kinetic resolution of (±)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to obtain (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid and ®-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide .

Application 3: Inhibitors of Pyruvate Dehydrogenase Kinase

  • Summary of the Application : Secondary amides of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid are used as inhibitors of pyruvate dehydrogenase kinase . This enzyme plays a key role in the regulation of glucose metabolism, and its inhibition can be beneficial in the treatment of diabetes and cancer .
  • Methods of Application : The compound is synthesized and then tested for its inhibitory activity against pyruvate dehydrogenase kinase .
  • Results or Outcomes : The results of these studies are typically reported in terms of the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% .

Application 4: Synthesis of Fine Chemicals and Pharmaceuticals

  • Summary of the Application : Both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which can be synthesized from 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile, are potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals .
  • Methods of Application : The compound is synthesized and then used as a building block in the synthesis of various other compounds .
  • Results or Outcomes : The results of these syntheses are typically reported in terms of yield and purity .

Application 5: Thermostable and Cobalt-Dependent Amidase

  • Summary of the Application : A thermostable and cobalt-dependent amidase from Burkholderia phytofirmans ZJB-15079 has been identified for efficient synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Methods of Application : A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079 . A novel amidase was cloned from this bacteria and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
  • Results or Outcomes : The whole cell catalysis of 200 g/L 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide by Escherichia coli harboring the amidase resulted in 44% yield and an enantiomeric excess (eep) of 95% within 10 min .

Application 6: Synthesis of Fine Chemicals and Pharmaceuticals

  • Summary of the Application : Both enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, which can be synthesized from 3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile, are potent intermediates for the synthesis of a number of fine chemicals and pharmaceuticals .
  • Methods of Application : The compound is synthesized and then used as a building block in the synthesis of various other compounds .
  • Results or Outcomes : The results of these syntheses are typically reported in terms of yield and purity .

Safety And Hazards

“3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile” is considered hazardous. It causes severe skin burns and eye damage (H314) and may be corrosive to metals (H290) . Personal protective equipment/face protection should be worn, and exposure to dusts or mists should be avoided .

properties

IUPAC Name

3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F3NO/c1-3(9,2-8)4(5,6)7/h9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDCMNDCKYSQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298061
Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile

CAS RN

335-08-0
Record name 335-08-0
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Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Record name 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile
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Synthesis routes and methods I

Procedure details

In a particular aspect of the invention, (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid is prepared by reaction of (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile with acid. (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanenitrile can be prepared by reacting 1,1,1-trifluoroacetone with sodium cyanide in the presence of hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile. The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile is then reacted with an acid chloride such as butyryl chloride to form the ester. The racemic ester is reacted with a lipase enzyme such as crude porcine pancreatic lipase that selectively cleaves the ester group from the (R) enantiomer leaving the ester of the (S) enantiomer. The ester group of the (S) enantiomer is then removed using standard procedures to provide (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile, which is in turn treated with acid such as sulfuric acid or hydrochloric acid to form (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
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Synthesis routes and methods II

Procedure details

In Scheme 2, 1,1,1-trifluoroacetone (1) is reacted with a cyanide such as sodium cyanide in the presence of an acid such as hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2). The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2) is then hydrolyzed with, for example, hydrochloric acid or sulfuric acid to provide racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3). Racemic (3) is then selectively crystallized with a resolving agent such as (lR,2S)-norephedrine (4) to form a salt (5) which may be recrystallized to diastereomeric purity. The purified salt (6) contains (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (7). (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (7) after liberation from the salt is reacted with 4-aminobenzophenone (8) and SOCl2 using an organic base such as triethylamine or Hunig's base to form (S)-(−)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (9), which can then be purified by recrystallization.
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Synthesis routes and methods III

Procedure details

Scheme 2 shows the preparation of (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide wherein the (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid intermediate is prepared by selective crystallization with a resolving agent rather than by an enzymatic process. As shown in Scheme 2, 1,1,1-trifluoroacetone (1) is reacted with a cyanide such as sodium cyanide in the presence of an acid such as hydrochloric acid to form racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2). The racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile (2) is then hydrolyzed with, for example, hydrochloric acid or sulfuric acid to provide racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (3). Racemic (3) is then selectively crystallized with a resolving agent such as (1R,2S)-norephedrine (4) to form a salt (5) which may be recrystallized to diastereomeric purity. The purified salt (6) contains (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid (7). (S)-3,3,3-Trifluoro-2-hydroxy-2-methylpropanoic acid (7) after liberation from the salt is reacted with 4-aminobenzophenone (8) and SOCl2 using an organic base such as triethylamine or Hunig's base to form (S)-(-)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide (9), which can then be purified by recrystallization.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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